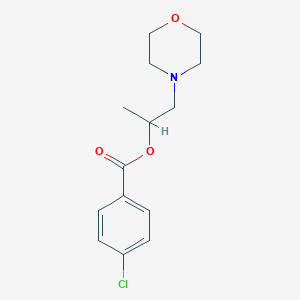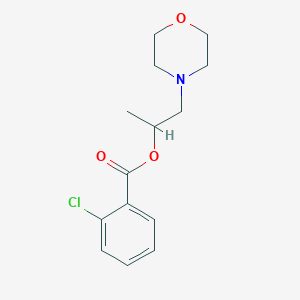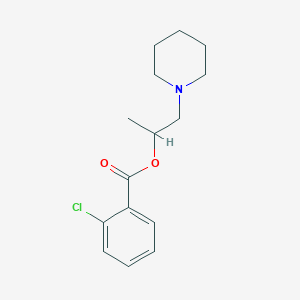
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate, also known as DMBC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic aromatic organic compound. DMBC has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate is not fully understood. However, it has been shown to interact with various targets in the body, including neurotransmitter transporters, enzymes, and receptors. This compound has been shown to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and protect against oxidative stress. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate in lab experiments is its versatility. This compound can be used in various types of experiments, including in vitro and in vivo studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the lab. Another limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another potential direction is the use of this compound as a tool for studying the function of neurotransmitter transporters and receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate can be synthesized through a multi-step process that involves the reaction of benzofuran with dimethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
In pharmacology, this compound has been studied for its potential use as a fluorescent probe for the detection of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
In neuroscience, this compound has been studied for its potential use as a tool for studying the function of neurotransmitter transporters, such as the dopamine transporter. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-14(2)7-8-16-13(15)12-9-10-5-3-4-6-11(10)17-12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SNPIYYBRBKETNK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


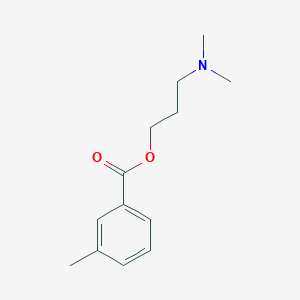



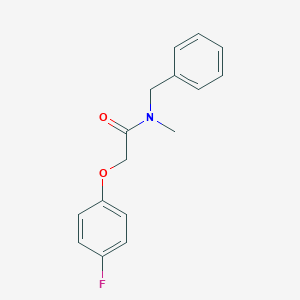
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)
![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
